molecular formula C16H17ClO4 B2645682 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid CAS No. 438219-43-3

5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid

Cat. No. B2645682
CAS RN: 438219-43-3
M. Wt: 308.76
InChI Key: ANUQQNCJSGEAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid, also known as 4-CIMP, is an organic compound with a wide range of applications in the scientific community. It is a derivative of the furoic acid family and is used in many areas of research, including organic synthesis, biochemistry, and drug development. This compound has unique properties that make it an ideal choice for a variety of laboratory experiments.

Scientific Research Applications

Antitumor Activity

A chloro-substituted analog of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid —known as tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate —has exhibited pronounced antitumor activity . Investigating its mechanism of action and potential synergies with other compounds could lead to novel cancer therapies.

Hydromethylation Reactions

Researchers have employed the protodeboronation of pinacol boronic esters using (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid as a key step in synthetic sequences . This reaction pathway enables the introduction of functional groups, making it valuable in organic synthesis.

Total Synthesis of Natural Products

The hydromethylation sequence involving (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid has been applied in the formal total synthesis of various natural products, including δ-®-coniceine and indolizidine 209B . These applications highlight its versatility in complex molecule construction.

properties

IUPAC Name

5-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4/c1-9(2)12-7-13(17)10(3)6-15(12)20-8-11-4-5-14(21-11)16(18)19/h4-7,9H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUQQNCJSGEAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid

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